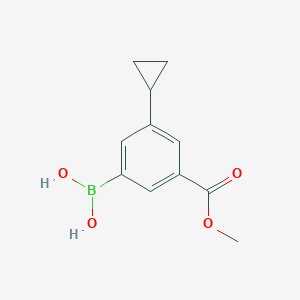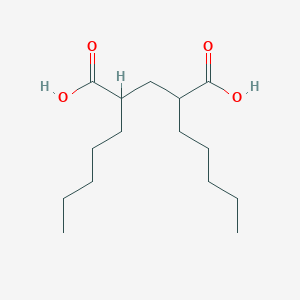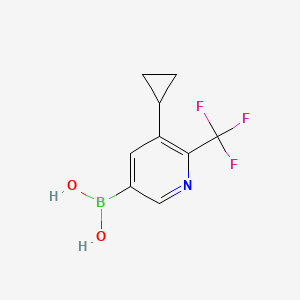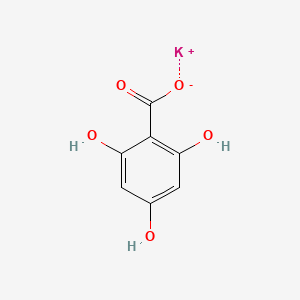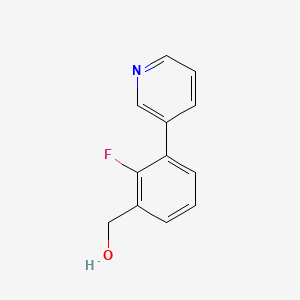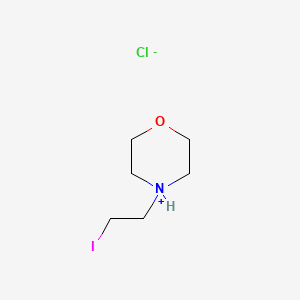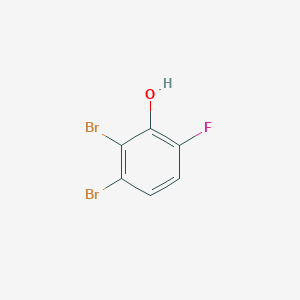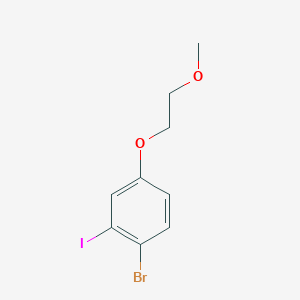
1-Bromo-2-iodo-4-(2-methoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a 2-methoxyethoxy group. The molecular formula of this compound is C9H10BrIO2. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and iodine in the presence of a catalyst such as iron or aluminum chloride. The 2-methoxyethoxy group can be introduced through etherification reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, etherification, and purification steps to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki or Sonogashira coupling, where it reacts with other aromatic compounds to form biaryl products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It may be involved in the development of pharmaceuticals, especially those targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- involves its interaction with various molecular targets. In substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Benzene, 1-bromo-2-iodo-: This compound lacks the 2-methoxyethoxy group but has similar halogenation patterns.
Benzene, 1-bromo-4-iodo-: Another halogenated benzene with different substitution patterns.
Benzene, 1-bromo-2-(2-methoxyethoxy)-: This compound has a similar ether group but different halogenation.
Uniqueness: Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- is unique due to the presence of both bromine and iodine atoms along with the 2-methoxyethoxy group. This combination of substituents provides distinct reactivity and makes it valuable in specific synthetic applications.
Propriétés
Numéro CAS |
388111-04-4 |
|---|---|
Formule moléculaire |
C9H10BrIO2 |
Poids moléculaire |
356.98 g/mol |
Nom IUPAC |
1-bromo-2-iodo-4-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10BrIO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
KLTSCBSQCIVPAX-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
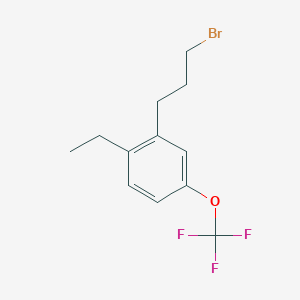
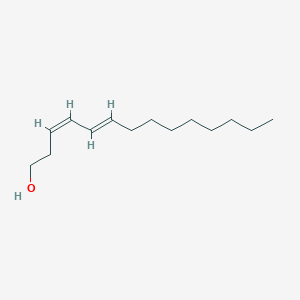
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
